PNMT Inhibitory Potency: A Defining Negative Selectivity Profile
The compound exhibits extremely weak inhibition of phenylethanolamine N‑methyltransferase (PNMT) with a Ki of 1,110,000 nM (1.11E+6 nM), making it >925,000‑fold less potent than the specific PNMT inhibitor PNMT‑IN‑1 (Ki = 1.2 nM) [1]. This lack of activity is a critical differentiator for studies where PNMT inhibition must be avoided, in contrast to more potent PNMT ligands that can confound experimental readouts.
| Evidence Dimension | In vitro PNMT inhibition (Ki) |
|---|---|
| Target Compound Data | 1.11E+6 nM (1.11 mM) |
| Comparator Or Baseline | PNMT-IN-1 (specific PNMT inhibitor) |
| Quantified Difference | >925,000‑fold lower potency |
| Conditions | Radiochemical assay using bovine phenylethanolamine N‑methyltransferase |
Why This Matters
Selecting this compound as a PNMT‑inactive control ensures that observed biological effects are not attributable to PNMT modulation, a key consideration in neuropharmacology and cardiovascular research.
- [1] BindingDB. (n.d.). BDBM50367284 CHEMBL291584 – Ki = 1.11E+6 nM against PNMT. Retrieved April 20, 2026, from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367284 View Source
